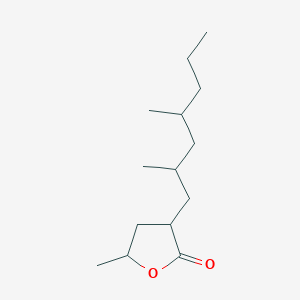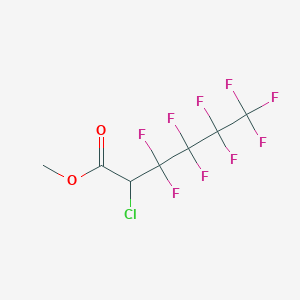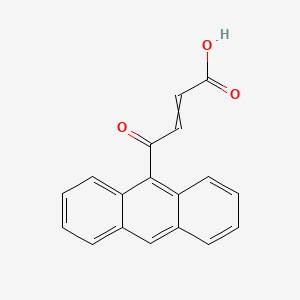
4-(Anthracen-9-YL)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Anthracen-9-YL)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C18H14O3. This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a butenoic acid structure. The presence of the anthracene group imparts unique photophysical and chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-YL)-4-oxobut-2-enoic acid typically involves the reaction of anthracene derivatives with suitable reagents. One common method involves the reaction of 9-anthraldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often include refluxing in a suitable solvent such as benzene or toluene for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-YL)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrazine hydrate, phenyl hydrazine, and semicarbazide are used for cyclocondensation reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Pyridazinone derivatives and other heterocyclic compounds.
Scientific Research Applications
4-(Anthracen-9-YL)-4-oxobut-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-YL)-4-oxobut-2-enoic acid and its derivatives involves interactions with various molecular targets. For instance, the compound can interact with bacterial cell membranes, leading to disruption and antibacterial effects . In the context of anti-inflammatory and anticancer activities, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
9-(4-Phenyl)anthracene: Similar in structure but lacks the butenoic acid moiety.
9-(4-Phenylethynyl)anthracene: Contains an ethynyl group instead of the butenoic acid moiety.
9,10-Bis(phenylethynyl)anthracene: Features two ethynyl groups, providing different photophysical properties.
Uniqueness
4-(Anthracen-9-YL)-4-oxobut-2-enoic acid is unique due to the presence of both the anthracene and butenoic acid moieties.
Properties
CAS No. |
113367-54-7 |
|---|---|
Molecular Formula |
C18H12O3 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-anthracen-9-yl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H12O3/c19-16(9-10-17(20)21)18-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)18/h1-11H,(H,20,21) |
InChI Key |
LNODKADOLCXMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


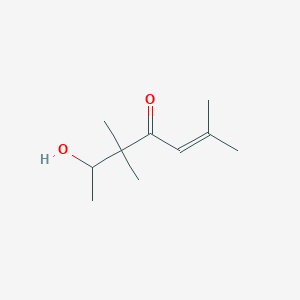
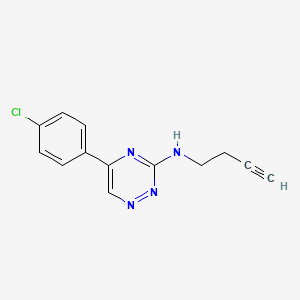
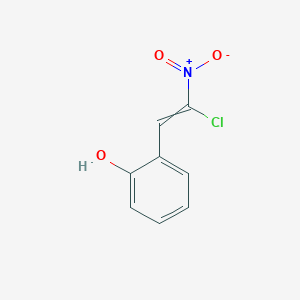
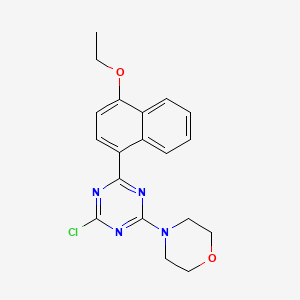
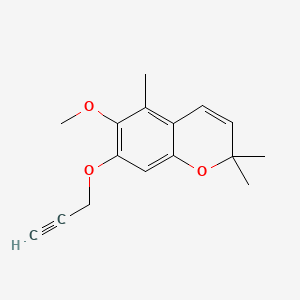
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)

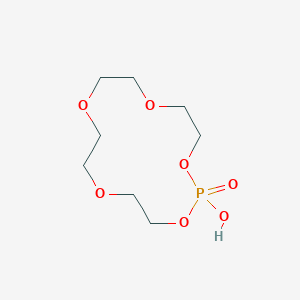
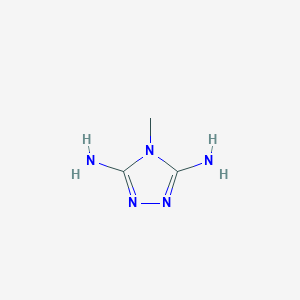
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
